gypsogenin-3-O-glucuronide

Descripción general

Descripción

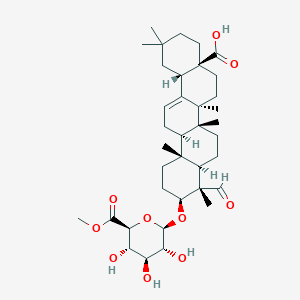

El Gypsogenin-3-O-glucuronide es un compuesto de saponina triterpenoide que se encuentra en las raíces de Gypsophila paniculata, una planta nativa de China . Es conocido por sus actividades antiinflamatorias y antitumorales . Este compuesto es un derivado glucurónido del gypsogenin, que es un triterpeno pentacíclico.

Mecanismo De Acción

El mecanismo de acción del Gypsogenin-3-O-glucuronide implica su interacción con objetivos moleculares y vías específicas. Se ha demostrado que inhibe la actividad de la lipasa pancreática, que es esencial para sus efectos antitumorales . Los grupos ácidos carboxílicos libres en la posición 28 dentro de su estructura química son necesarios para la mejora de la inhibición de la lipasa pancreática . Además, afecta a las actividades de las cicloartenol y amirin ciclasas 2,3-oxidoscualeno microsomales, que son enzimas clave en la vía isoprenoide .

Análisis Bioquímico

Biochemical Properties

Gypsogenin-3-O-glucuronide plays a significant role in biochemical reactions, particularly in the biosynthesis of triterpenoid saponins. It interacts with enzymes such as 2,3-oxidosqualene-amyrin cyclase, which is involved in the cyclization of 2,3-oxidosqualene to form the triterpene backbone . Additionally, this compound interacts with glycosyltransferases, which are responsible for attaching sugar moieties to the triterpene backbone, forming the complete saponin structure . These interactions are crucial for the formation and modification of triterpenoid saponins, influencing their biological activity and solubility.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In Gypsophila paniculata cells, pretreatment with this compound has been shown to inhibit 2,3-oxidosqualene-amyrin cyclase activity, while in Saponaria officinalis cells, it stimulates this enzyme’s activity This differential regulation suggests that this compound can modulate cell function by influencing key enzymatic activities involved in triterpenoid biosynthesis

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with specific enzymes and biomolecules. This compound binds to 2,3-oxidosqualene-amyrin cyclase, modulating its activity and influencing the cyclization process of 2,3-oxidosqualene . This binding interaction can lead to either inhibition or stimulation of the enzyme, depending on the cell type. Additionally, this compound interacts with glycosyltransferases, facilitating the attachment of sugar moieties to the triterpene backbone . These interactions are essential for the biosynthesis and modification of triterpenoid saponins, ultimately affecting their biological activity and solubility.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound can influence the activity of 2,3-oxidosqualene-amyrin cyclase in a time-dependent manner For example, pretreatment with this compound can lead to either inhibition or stimulation of the enzyme’s activity, depending on the duration of exposure Additionally, the stability and degradation of this compound in laboratory settings can impact its long-term effects on cellular function

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that this compound can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological effects At high doses, this compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly in the biosynthesis of triterpenoid saponins. It interacts with enzymes such as 2,3-oxidosqualene-amyrin cyclase and glycosyltransferases, which are responsible for the cyclization and glycosylation of the triterpene backbone These interactions are crucial for the formation and modification of triterpenoid saponins, influencing their biological activity and solubility

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These transporters facilitate the movement of this compound across cellular membranes, ensuring its proper localization and accumulation within cells Additionally, binding proteins may interact with this compound, influencing its distribution and bioavailability

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These signals direct this compound to specific compartments or organelles within the cell, where it can exert its biological effects For example, this compound may be localized to the endoplasmic reticulum or Golgi apparatus, where it interacts with enzymes involved in triterpenoid biosynthesis

Métodos De Preparación

El Gypsogenin-3-O-glucuronide puede extraerse de las raíces de Gypsophila paniculata . El proceso de extracción normalmente implica hidrolizar el extracto de saponina con ácido sulfúrico . Para la producción industrial, el compuesto se puede sintetizar mediante una serie de reacciones químicas que involucran la glucuronidación del gypsogenin . La ruta sintética incluye el uso de reactivos y condiciones específicas para asegurar la formación del enlace glucurónido.

Análisis De Reacciones Químicas

El Gypsogenin-3-O-glucuronide experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen ácido sulfúrico para la hidrólisis y otros agentes oxidantes o reductores dependiendo de la reacción deseada . Los principales productos formados a partir de estas reacciones son típicamente derivados del gypsogenin con diferentes grupos funcionales unidos.

Aplicaciones Científicas De Investigación

El Gypsogenin-3-O-glucuronide tiene varias aplicaciones de investigación científica. En química, se utiliza como material de referencia para estudiar las saponinas triterpenoides . En biología, se ha demostrado que tiene efectos citotóxicos en las células THP-1, lo que lo convierte en un posible candidato para la investigación contra el cáncer . En medicina, se están explorando sus propiedades antiinflamatorias para posibles aplicaciones terapéuticas . Además, se utiliza en el estudio de la biosíntesis de saponinas triterpenoides en las plantas .

Comparación Con Compuestos Similares

El Gypsogenin-3-O-glucuronide es único entre las saponinas triterpenoides debido a su estructura glucurónido específica. Compuestos similares incluyen otras saponinas de tipo oleanano de ácido triterpénico carboxílico 3,28-bidesmósidos glucurónido, como el ácido oleanólico, el ácido glicirretínico, el ácido ursólico, el ácido betulínico y el celastrol . Estos compuestos comparten características estructurales similares pero difieren en sus grupos funcionales específicos y actividades biológicas. El this compound destaca por sus potentes propiedades antitumorales y antiinflamatorias .

Propiedades

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-9-formyl-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-methoxycarbonyloxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H56O10/c1-32(2)14-16-37(31(43)44)17-15-35(5)20(21(37)18-32)8-9-23-33(3)12-11-24(34(4,19-38)22(33)10-13-36(23,35)6)46-30-27(41)25(39)26(40)28(47-30)29(42)45-7/h8,19,21-28,30,39-41H,9-18H2,1-7H3,(H,43,44)/t21-,22+,23+,24-,25-,26-,27+,28-,30+,33-,34-,35+,36+,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHZZULHOQSQSJN-UPGAAKEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C=O)OC6C(C(C(C(O6)C(=O)OC)O)O)O)C)C)C2C1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H56O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

660.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main sources of gypsogenin 3-O-glucuronide?

A1: Gypsogenin 3-O-glucuronide is a triterpenoid saponin primarily found in plants belonging to the Caryophyllaceae family. Research has identified Gypsophila paniculata , Saponaria officinalis , and Silene vulgaris as significant sources of this compound.

Q2: How can we quantify gypsogenin 3-O-glucuronide in plant extracts?

A2: Researchers employ analytical techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography–Electrospray/Mass Spectrometry (UPLC-ESI/MS) to quantify gypsogenin 3-O-glucuronide in complex plant extracts. These methods offer sensitivity and accuracy in determining the compound's concentration.

Q3: What is the relationship between the structure of gypsogenin 3-O-glucuronide and its biological activity?

A3: The presence of both quillaic acid 3-O-glucuronide and gypsogenin 3-O-glucuronide in varying ratios in different Caryophyllaceae species influences their biological activity. For instance, Gypsophila paniculata, with a higher proportion of gypsogenin 3-O-glucuronide, exhibits stronger haemolytic activity compared to Saponaria officinalis, which predominantly contains quillaic acid 3-O-glucuronide . This suggests that the specific structural features of each compound contribute to its unique biological profile.

Q4: Has gypsogenin 3-O-glucuronide demonstrated any cytotoxic effects?

A4: Studies have shown that crude extracts from Caryophyllaceae species, particularly those rich in gypsogenin 3-O-glucuronide, exhibit cytotoxic effects against macrophage cell lines . This cytotoxicity is believed to be mediated, at least in part, by the induction of apoptosis, as evidenced by caspase-3 activation in macrophage cells treated with extracts from Gypsophila trichotoma and Saponaria officinalis .

Q5: Are there any potential applications for gypsogenin 3-O-glucuronide based on its observed biological activities?

A5: While more research is needed, the cytotoxic properties of gypsogenin 3-O-glucuronide suggest its potential as a lead compound for developing novel anticancer agents . Further investigation into its mechanism of action and its effects on various cancer cell lines will be crucial to exploring its therapeutic potential.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Hydroxyethane)sulfonyl]propanoic acid](/img/structure/B1342842.png)

![6,7-dihydro-4H-thiopyrano[4,3-d]thiazol-2-amine](/img/structure/B1342876.png)